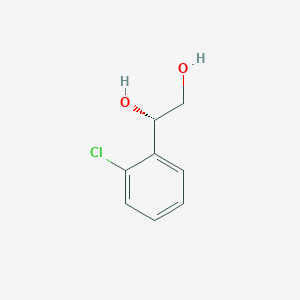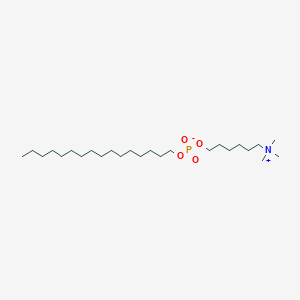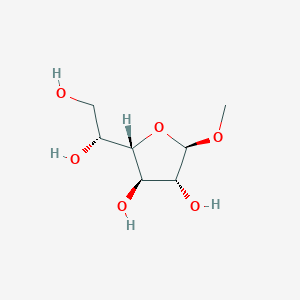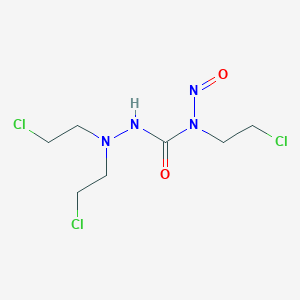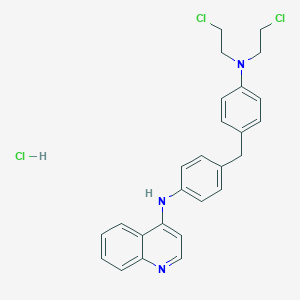
N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)methyl)phenyl)-4-quinolinamine monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)methyl)phenyl)-4-quinolinamine monohydrochloride, commonly known as Quinacrine, is a synthetic compound that has been used in various scientific research applications. It was first synthesized in 1930 and has since been used in a variety of biochemical and physiological studies.
作用机制
The mechanism of action of Quinacrine is not fully understood, but it is believed to work by intercalating into DNA and RNA, thereby interfering with their replication and transcription. It has also been shown to inhibit the activity of certain enzymes involved in DNA repair and replication.
生化和生理效应
Quinacrine has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune system function. It has also been shown to have anti-inflammatory properties and to inhibit the production of certain cytokines.
实验室实验的优点和局限性
One advantage of using Quinacrine in lab experiments is its fluorescent properties, which make it useful as a probe for DNA, RNA, and proteins. It is also relatively easy to synthesize and purify. However, Quinacrine has some limitations, including its potential toxicity and the fact that it can intercalate into both normal and cancerous cells, making it difficult to target specific cells.
未来方向
There are several potential future directions for research involving Quinacrine. One area of interest is its potential use in cancer treatment, particularly in combination with other drugs. Another area of research is its potential use as an immunomodulatory agent, particularly in the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of Quinacrine and its potential side effects.
合成方法
The synthesis of Quinacrine involves the condensation of 4-aminobenzyl alcohol with 4-(bis(2-chloroethyl)amino)benzaldehyde, followed by the addition of 4-chloroaniline and quinoline. The resulting product is then purified and converted into the monohydrochloride salt form.
科学研究应用
Quinacrine has been used in various scientific research applications, including as a fluorescent probe for DNA, RNA, and proteins. It has also been used as an antimalarial drug and a treatment for certain autoimmune diseases. In addition, Quinacrine has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.
属性
CAS 编号 |
133041-54-0 |
|---|---|
产品名称 |
N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)methyl)phenyl)-4-quinolinamine monohydrochloride |
分子式 |
C26H26Cl3N3 |
分子量 |
486.9 g/mol |
IUPAC 名称 |
N-[4-[[4-[bis(2-chloroethyl)amino]phenyl]methyl]phenyl]quinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C26H25Cl2N3.ClH/c27-14-17-31(18-15-28)23-11-7-21(8-12-23)19-20-5-9-22(10-6-20)30-26-13-16-29-25-4-2-1-3-24(25)26;/h1-13,16H,14-15,17-19H2,(H,29,30);1H |
InChI 键 |
RLFGZCRMNDFORQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)CC4=CC=C(C=C4)N(CCCl)CCCl.Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)CC4=CC=C(C=C4)N(CCCl)CCCl.Cl |
其他 CAS 编号 |
133041-54-0 |
同义词 |
N-[4-[[4-[bis(2-chloroethyl)amino]phenyl]methyl]phenyl]quinolin-4-amin e hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



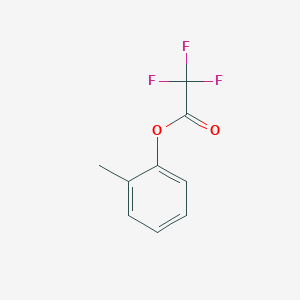
![3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B161808.png)
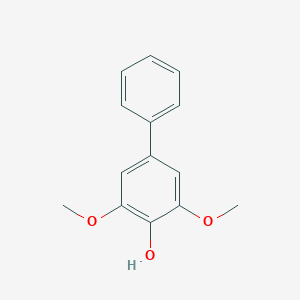
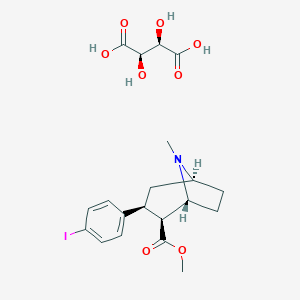
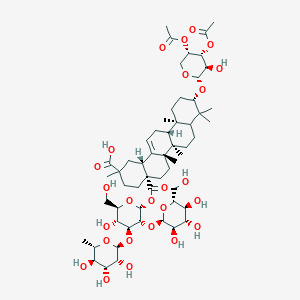
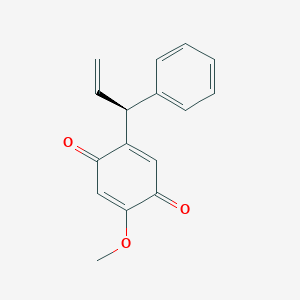
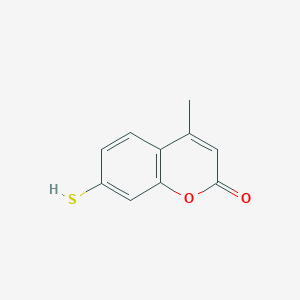
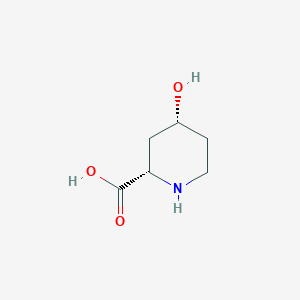
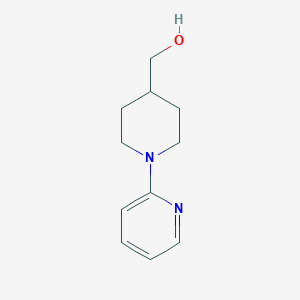
![(1S,4As,8aS)-4-[2-(furan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B161823.png)
